molecular formula C9H11IN2O4 B12393116 1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12393116
M. Wt: 338.10 g/mol
InChI Key: JYWLLSHCWALPBJ-KYVYOHOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione is a compound of significant interest in the fields of chemistry and biology This compound is characterized by its unique structure, which includes a pyrimidine ring and an oxolane ring with an iodomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.

    Introduction of the Iodomethyl Group: The iodomethyl group is introduced via halogenation reactions, often using iodine and suitable catalysts.

    Formation of the Pyrimidine Ring: The pyrimidine ring is constructed through cyclization reactions involving nitrogen-containing precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The iodomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(2R,3S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione: This compound has a similar structure but lacks the iodomethyl group.

    1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxy-oxolan-2-yl]pyrimidine-2,4-dione: This compound features an aminomethyl group instead of an iodomethyl group.

Uniqueness

The presence of the iodomethyl group in 1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C9H11IN2O4

Molecular Weight

338.10 g/mol

IUPAC Name

1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11IN2O4/c10-4-6-5(13)3-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5?,6-,8-/m1/s1

InChI Key

JYWLLSHCWALPBJ-KYVYOHOSSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1O)CI)N2C=CC(=O)NC2=O

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CI)O

Origin of Product

United States

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